Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol
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Overview
Description
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with a suitable butanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a butanol halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-one.
Reduction: Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butane.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets such as kinases and enzymes. The amino group and pyrazole ring facilitate binding to active sites, thereby modulating the activity of these targets. This interaction can lead to inhibition of kinase activity, which is crucial in pathways related to cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1H-pyrazol-1-yl)propan-2-ol
- 3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-1-ol
- 3-(4-amino-3-methyl-1H-pyrazol-1-yl)pentan-2-ol
Uniqueness
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing selective inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C8H13BrN2O |
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Molecular Weight |
233.11 g/mol |
IUPAC Name |
(2R,3R)-3-(4-bromo-3-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-5-8(9)4-11(10-5)6(2)7(3)12/h4,6-7,12H,1-3H3/t6-,7-/m1/s1 |
InChI Key |
RFMADGJHMROHRS-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=NN(C=C1Br)[C@H](C)[C@@H](C)O |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(C)O |
Origin of Product |
United States |
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